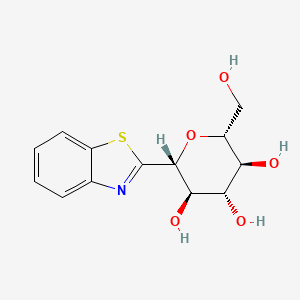![molecular formula C35H51N3O4S2 B1206049 2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate CAS No. 22178-11-6](/img/structure/B1206049.png)
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate is a long-acting antipsychotic medication used primarily for the treatment of chronic, non-agitated schizophrenia. It is a derivative of pipotiazine, a phenothiazine compound, and is known for its prolonged duration of action when administered intramuscularly .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pipotiazine undecylenic ester involves the esterification of pipotiazine with undecylenic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through various chromatographic techniques to obtain the final product .
Industrial Production Methods
Industrial production of pipotiazine undecylenic ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
化学反応の分析
Types of Reactions
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the phenothiazine ring structure.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of pipotiazine, which may have different pharmacological properties .
科学的研究の応用
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating schizophrenia and other psychiatric disorders.
Industry: Employed in the development of long-acting injectable formulations for antipsychotic medications
作用機序
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate acts as an antagonist on various postsynaptic receptors, including dopaminergic (D1, D2, D3, and D4), serotonergic (5-HT1 and 5-HT2), histaminergic (H1), alpha1/alpha2-adrenergic, and muscarinic (M1/M2) receptors. By blocking these receptors, it reduces dopamine activity in the limbic system and normalizes dopamine activity in the cortical regions. This helps alleviate symptoms of schizophrenia, such as hallucinations and delusions .
類似化合物との比較
Similar Compounds
Pipotiazine palmitate: Another long-acting ester of pipotiazine with similar pharmacological properties.
Fluphenazine decanoate: A long-acting ester of fluphenazine, used for similar indications.
Haloperidol decanoate: A long-acting ester of haloperidol, also used for the treatment of schizophrenia
Uniqueness
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate is unique due to its specific esterification with undecylenic acid, which provides a distinct pharmacokinetic profile. This results in a prolonged duration of action, making it suitable for patients who require long-term maintenance therapy .
特性
CAS番号 |
22178-11-6 |
|---|---|
分子式 |
C35H51N3O4S2 |
分子量 |
641.9 g/mol |
IUPAC名 |
2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl undec-10-enoate |
InChI |
InChI=1S/C35H51N3O4S2/c1-4-5-6-7-8-9-10-11-17-35(39)42-27-22-29-20-25-37(26-21-29)23-14-24-38-31-15-12-13-16-33(31)43-34-19-18-30(28-32(34)38)44(40,41)36(2)3/h4,12-13,15-16,18-19,28-29H,1,5-11,14,17,20-27H2,2-3H3 |
InChIキー |
MFSGYRRYJFCADI-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCOC(=O)CCCCCCCCC=C |
正規SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCOC(=O)CCCCCCCCC=C |
Key on ui other cas no. |
22178-11-6 |
同義語 |
pipothiazine undecylenate pipotiazine undecylenate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


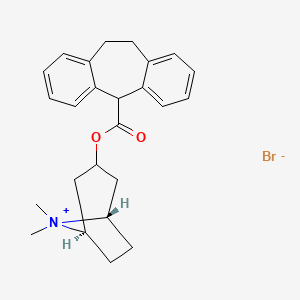
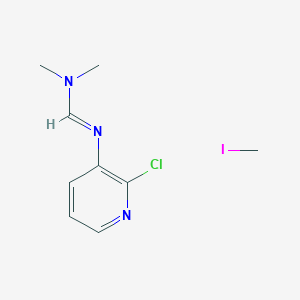
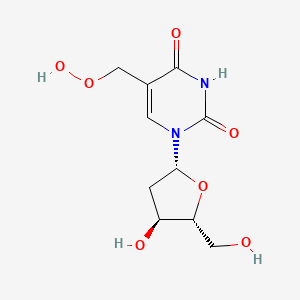
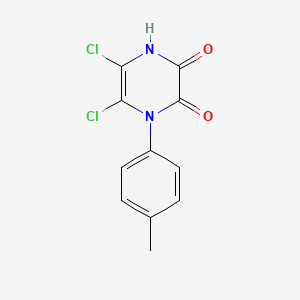
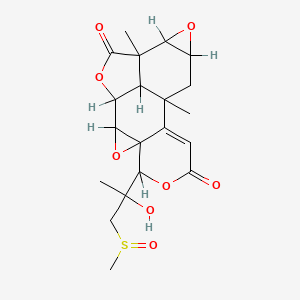
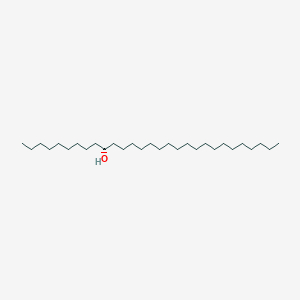
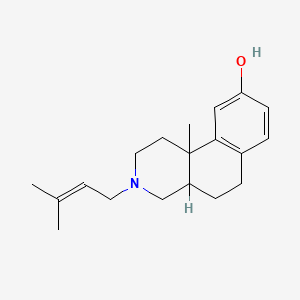
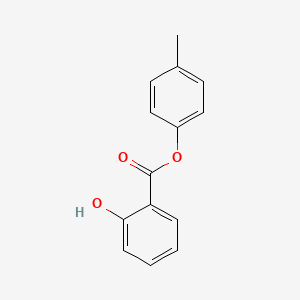
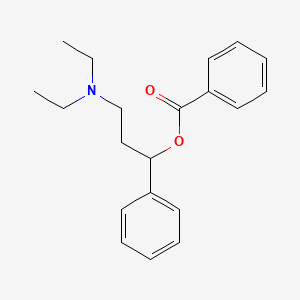
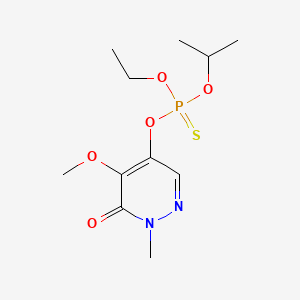
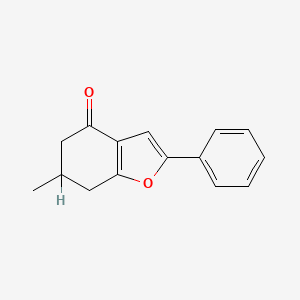
![6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1205988.png)
![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)
